Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18642886
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23ClN2O2 |
|---|---|
| Molecular Weight | 262.77 g/mol |
| IUPAC Name | tert-butyl (3aR,6aS)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H/t9-,12+;/m0./s1 |
| Standard InChI Key | ROJFWHMFFXEGJR-PKKHVXKMSA-N |
| Isomeric SMILES | C[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl |
Introduction
Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride is a complex organic compound with a unique bicyclic structure, featuring a pyrrole ring fused to a cyclohexane derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and structural features.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques, which are crucial for maintaining structural integrity and achieving desired biological activities. The compound is used in various studies focusing on its binding affinity and mechanism of action with biological targets, which are essential for understanding its therapeutic potential.
Related Compounds
Several compounds share structural similarities with tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride. These include:
| Compound Name | Molecular Formula | CAS Number | Notable Features |
|---|---|---|---|
| tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | C12H22N2O2 | 2307784-14-9 | Similar structure without hydrochloride |
| tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate | C11H20N2O2 | 250275-15-1 | Different stereochemistry and ring fusion |
| tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride | C11H20N2O2Cl | 1187931-28-7 | Different saturation and functional groups |
Research Findings
Research on this compound is focused on its potential biological activities and interactions with biological targets. Studies involve detailed analysis of its binding affinity and mechanism of action, which are crucial for guiding further development in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume